molecular formula C15H11BrN2O B1274049 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole CAS No. 864836-24-8

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Cat. No. B1274049
CAS RN: 864836-24-8
M. Wt: 315.16 g/mol
InChI Key: LGZMKORRYZIXDY-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole (5-BPBO) is an important and widely studied heterocyclic compound, with a wide range of applications across many fields of science. It has been used in both organic synthesis and in the development of new drugs, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, including those similar to 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, have been studied for their efficacy in inhibiting corrosion. For instance, Kalia et al. (2020) investigated two oxadiazole derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid solution, utilizing various techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The study found significant inhibition efficiency, highlighting the potential of such compounds in corrosion protection applications (Kalia et al., 2020).

Apoptosis Induction and Anticancer Potential

Oxadiazole derivatives have been identified as potential apoptosis inducers, which is crucial in cancer treatment. Cai et al. (2006) discussed the use of a cell- and caspase-based apoptosis induction assay for discovering small molecules with apoptosis-inducing activities, including oxadiazole compounds. These compounds showed promise in identifying potential anticancer agents and molecular targets (Cai et al., 2006).

Antimicrobial Activity

The antimicrobial properties of oxadiazole compounds have been explored in various studies. For example, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and tested them against Gram-negative and Gram-positive bacteria, finding moderate to significant activity (Khalid et al., 2016).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives containing oxadiazole rings, similar in structure to this compound, have been studied for their potential as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized such compounds and evaluated their in vitro and in vivo activities, discovering several compounds with high affinity for the AT1 receptor (Kohara et al., 1996).

Electrochemical and Spectral Analysis

Oxadiazole derivatives have also been investigated for their electrochemical properties. Kudelko et al. (2015) studied symmetrically substituted derivatives of 1,3,4-oxadiazole, analyzing their absorption and emission spectra and electrochemistry, which is essential for understanding their potential applications in various fields (Kudelko et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole”. If this compound is intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” could include exploring its potential applications in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMKORRYZIXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395368
Record name 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864836-24-8
Record name 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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